Benzyl 3-Oxocyclobutanecarboxylate
Description
Properties
IUPAC Name |
benzyl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPYIKNRCXNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578694 | |
| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198995-91-4 | |
| Record name | Benzyl 3-oxocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Esterification of 3-Oxocyclobutanecarboxylic Acid
Method Overview
This method involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of a base to form Benzyl 3-Oxocyclobutanecarboxylate.
Reaction Scheme
$$
\text{3-Oxocyclobutanecarboxylic Acid} + \text{Benzyl Bromide} \xrightarrow{\text{Base}} \text{this compound}
$$
Experimental Procedures
Using Cesium Carbonate in Ethanol :
- Dissolve 3-oxocyclobutanecarboxylic acid in anhydrous ethanol.
- Add cesium carbonate as a base and stir under nitrogen at room temperature for 4 hours.
- Introduce benzyl bromide and stir for an additional 12 hours.
- Purify the product using silica gel chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to yield this compound.
Using Triethylamine in Tetrahydrofuran (THF) :
- Dissolve 3-oxocyclobutanecarboxylic acid in THF.
- Add triethylamine and benzyl bromide to the solution at room temperature.
- Stir for 2 hours, then wash with hydrochloric acid, sodium bicarbonate, and saline.
- Dry over sodium sulfate and purify via column chromatography (hexane:ethyl acetate = 6:1) to obtain the product.
Reaction Conditions Summary
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cesium Carbonate | Ethanol | Room Temperature | ~16 hours | High |
| Triethylamine | Tetrahydrofuran | Room Temperature | ~2 hours | Moderate |
| Potassium Carbonate | Acetone | Reflux | ~16 hours | High |
Preparation via Functionalized Starting Materials
In this method, functionalized derivatives of cyclobutane are used as starting materials.
Example: Using Methyl Triphenylphosphonium Iodide
- Prepare methyl triphenylphosphonium iodide by reacting triphenylphosphine with methyl iodide.
- React this intermediate with epoxy chloropropane under controlled conditions to form cyclobutene derivatives.
- Oxidize these intermediates to yield functionalized cyclobutanecarboxylic acids, which can be esterified with benzyl bromide to form this compound.
Optimization Considerations
Solvent Selection
- Non-polar solvents like hexane or acetone are often preferred for easier separation during purification.
- Polar solvents like THF or DMF facilitate better solubility of reactants.
Base Selection
- Strong bases like cesium carbonate or potassium carbonate ensure efficient deprotonation of carboxylic acids.
- Triethylamine is milder but may result in lower yields.
Reaction Time and Temperature
- Lower temperatures (room temperature) are suitable for mild esterification reactions.
- Reflux conditions may be necessary for harder-to-react substrates.
Data Table: Key Parameters for Esterification
| Parameter | Optimal Condition |
|---|---|
| Reactant Ratio | Acid:Benzyl Bromide = 1:1.5 |
| Base | Cesium Carbonate or K₂CO₃ |
| Solvent | Ethanol/THF/Acetone |
| Reaction Temperature | Room Temperature/Reflux |
| Purification Method | Silica Gel Chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-Oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), THF, MeOH, low temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Reduction: Benzyl 3-hydroxycyclobutanecarboxylate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Benzyl 3-oxocyclobutanecarboxylate serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the development of new compounds with potential applications in various chemical industries.
Biology
- Precursor for Biologically Active Compounds : The compound is utilized as a precursor in synthesizing biologically active molecules. Its unique structure allows for modifications that can lead to novel therapeutic agents.
Medicine
- Pharmaceutical Development : this compound is explored for its potential to develop pharmaceuticals targeting specific enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in oncology.
This compound exhibits notable biological activities, including:
- Anticancer Potential : Research indicates that similar compounds may inhibit mutant isocitrate dehydrogenases (IDH1/2), which are implicated in cancers such as acute myeloid leukemia (AML). Inhibition of these enzymes can reduce oncometabolites like 2-hydroxyglutarate (2HG) associated with tumorigenesis.
Case Studies
-
In Vivo Studies :
- A study using mouse models indicated that treatment with compounds similar to this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups.
-
In Vitro Studies :
- Cell line assays demonstrated effective inhibition of cell proliferation in IDH-mutant cell lines, with IC50 values comparable to established IDH inhibitors.
-
Safety Profile :
- Toxicological assessments revealed low cytotoxicity against normal human cell lines, suggesting a favorable safety profile for therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl 3-Oxocyclobutanecarboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between benzyl 3-oxocyclobutanecarboxylate and its analogs:
Physicochemical Properties
- Solubility :
- Stability: Benzyl esters are stable under acidic conditions but cleaved via hydrogenolysis, whereas methyl esters are more prone to hydrolysis .
Biological Activity
Benzyl 3-oxocyclobutanecarboxylate (CAS No. 198995-91-4) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on diverse research findings.
This compound has the molecular formula and a molecular weight of 204.22 g/mol. Its structure features a cyclobutane core, which contributes to its unique reactivity and biological properties. The compound is characterized by:
- Molecular Weight : 204.22 g/mol
- InChI Key : OPGPYIKNRCXNQY-UHFFFAOYSA-N
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 3
- Rotatable Bonds : 4
Synthesis
The synthesis of this compound typically involves the reaction of 3-oxocyclobutanecarboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate or triethylamine. The reaction conditions often include solvents like tetrahydrofuran (THF) under reflux conditions.
Biological Activity
The biological activity of this compound has been explored in various studies, indicating potential applications in pharmacology and biochemistry.
Antimicrobial Activity
Research indicates that compounds containing a cyclobutane moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
Inhibition Studies
A study investigated the inhibition of prolyl hydroxylase domain (PHD) enzymes by small molecules, including derivatives of cyclobutane compounds. This compound was identified as a candidate with promising inhibitory activity, which could influence pathways related to hypoxia and cellular metabolism .
Case Studies
- Cellular Activity : In a cellular assay, this compound demonstrated notable cell permeability and activity comparable to established inhibitors in the same class . This suggests that modifications to its structure could enhance its therapeutic potential.
- Biocatalysis Applications : The compound has been utilized in biocatalytic processes, showing effective conversion rates in reactions requiring specific enzyme activity . This highlights its versatility in synthetic organic chemistry.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
